Methyl 4-methoxy-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-2-carboxylate
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Overview
Description
Methyl 4-methoxy-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-2-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyrimidine moiety, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Pyrimidine Moiety: The pyrimidine moiety can be introduced through nucleophilic substitution reactions involving 2-methylpyrimidine derivatives.
Methoxy Group Addition: The methoxy group is typically introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrimidine moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalysts, mild temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-methoxy-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of inducible nitric oxide synthase, thereby reducing the production of nitric oxide and modulating inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: Used in the synthesis of antitubercular agents and protein kinase inhibitors.
2-Amino-4-methylpyridine: Inhibits inducible nitric oxide synthase and has potential therapeutic applications.
4-Chloro-2-methylthiopyrimidine: Used in the synthesis of kinase inhibitors and as a building block in medicinal chemistry.
Uniqueness
Methyl 4-methoxy-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-2-carboxylate is unique due to its combination of a piperidine ring, a pyrimidine moiety, and a methoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-methoxy-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10-15-7-11(8-16-10)9-17-5-4-12(19-2)6-13(17)14(18)20-3/h7-8,12-13H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYGJNJXEBVXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN2CCC(CC2C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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